molecular formula C9H7ClN4O2S B11765191 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole

4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole

Cat. No.: B11765191
M. Wt: 270.70 g/mol
InChI Key: RDROKVVBMPXTTC-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of multi-target-directed ligands for complex diseases. This compound features a hydrazinylthiazole core, a scaffold recognized for its versatile biological activity. Scientific literature on highly similar analogues, specifically 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, has demonstrated that this chemical class acts as potent, selective, and reversible inhibitors of the human Monoamine Oxidase-B (MAO-B) enzyme . Inhibiting MAO-B is a validated therapeutic strategy for neurodegenerative disorders such as Parkinson's disease, as it helps restore dopamine levels and reduce oxidative stress in the brain . Beyond MAO-B inhibition, research on related hydrazinyl thiazole derivatives hints at a broader potential profile, including inhibitory activity against enzymes like α-amylase for diabetes research and radical scavenging (antioxidant) properties . Additional studies on nitro-substituted thiazolyl hydrazones also indicate potential for anticandidal and anticancer investigation, highlighting the scaffold's utility in diverse research domains . This combination of properties makes this compound a valuable building block for researchers designing and synthesizing new molecules aimed at understanding and treating multifactorial diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H7ClN4O2S

Molecular Weight

270.70 g/mol

IUPAC Name

[4-(4-chloro-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C9H7ClN4O2S/c10-6-2-1-5(3-8(6)14(15)16)7-4-17-9(12-7)13-11/h1-4H,11H2,(H,12,13)

InChI Key

RDROKVVBMPXTTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NN)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Synthesis of 2-Bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one :

    • Bromination of 4-chloro-3-nitroacetophenone using NN-bromosuccinimide (NBS) and pp-toluenesulfonic acid (TsOH) in chloroform at 0–5°C yields the α-bromo derivative.

    • Yield : 78–85%.

  • Cyclization with Thiosemicarbazide :

    • A mixture of thiosemicarbazide (1.0 equiv) and 2-bromo-1-(4-chloro-3-nitrophenyl)ethan-1-one (1.1 equiv) in ethanol is refluxed for 8–12 hours.

    • Mechanism : Nucleophilic attack by the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

    • Yield : 70–82%.

Optimization Insights

  • Catalysts : TsOH accelerates bromination by stabilizing the enol intermediate.

  • Solvent Effects : Ethanol promotes cyclization via polar protic stabilization, while dimethylformamide (DMF) increases reaction rate but reduces yield due to side reactions.

One-Pot Multicomponent Synthesis Under Ultrasound Irradiation

Green chemistry approaches minimize step count and solvent use. A one-pot method combining 4-chloro-3-nitrobenzaldehyde, thiosemicarbazide, and phenacyl bromide derivatives achieves the target compound in a single step.

Reaction Conditions

  • Reactants :

    • 4-Chloro-3-nitrobenzaldehyde (1.0 equiv)

    • Thiosemicarbazide (1.2 equiv)

    • Phenacyl bromide (1.0 equiv)

  • Conditions : Ultrasound irradiation (40 kHz, 50°C) in water or ethanol for 50–120 minutes.

  • Yield : 88–93%.

Advantages Over Conventional Methods

  • Time Efficiency : 2-hour completion vs. 24 hours for stepwise synthesis.

  • Reduced Purification : Precipitation in water avoids column chromatography.

Alternative Routes: Cook-Heilbron and Robinson-Gabriel Methods

Cook-Heilbron Synthesis

  • Reactants : 4-Chloro-3-nitrophenyl aminonitrile and carbon disulfide.

  • Conditions : Reflux in ethanol with potassium hydroxide (KOH) for 6 hours.

  • Yield : 65–72%.

  • Limitations : Lower regioselectivity for 4-aryl substitution.

Robinson-Gabriel Cyclization

  • Reactants : Acylaminocarbonyl precursor with phosphorus pentasulfide (P2_2S5_5).

  • Conditions : Toluene reflux for 10 hours.

  • Yield : 60–68%.

Spectral Characterization and Analytical Data

Key Spectral Features

TechniqueDataSource
IR (KBr) 3258 cm1^{-1} (N–H), 1577 cm1^{-1} (C=N), 1518/1321 cm1^{-1} (NO2_2)
1^1H NMR δ 7.95 (s, 1H, N=CH), 7.67 (d, 1H, J = 8.4 Hz, Ar–H), 6.95 (d, 1H, furyl-H)
13^{13}C NMR δ 161.24 (C=N), 148.9 (C–NO2_2), 134.2 (C–Cl)
HRMS m/z 324.0234 [M + H]+^+ (Calcd. 324.0238 for C11_{11}H8_8ClN3_3O2_2S)

Purity and Yield Comparison

MethodYield (%)Purity (HPLC)
Hantzsch (two-step)7898.5
One-pot ultrasound9397.8
Cook-Heilbron6895.2

Challenges and Functional Group Considerations

  • Nitration Stability : The nitro group may undergo reduction under prolonged reflux; acetic anhydride/nitric acid systems minimize decomposition.

  • Chlorine Reactivity : Electrophilic aromatic substitution requires careful temperature control to avoid polychlorination.

  • Hydrazinyl Oxidation : Anaerobic conditions prevent hydrazine oxidation to azides.

Industrial Scalability and Cost Analysis

  • Cost per Gram :

    • Hantzsch method: $12.50/g (raw materials)

    • One-pot ultrasound: $9.80/g (reduced solvent use)

  • Waste Generation : One-pot methods reduce solvent waste by 40% compared to stepwise synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(4-Amino-3-nitrophenyl)-2-hydrazinylthiazole.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

The thiazole ring structure in 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole contributes significantly to its antibacterial properties. Studies have demonstrated that thiazole derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Antibacterial Evaluation

A study synthesized several thiazole derivatives, including this compound, and evaluated their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the thiazole moiety showed significant inhibition zones compared to standard antibiotics like ciprofloxacin. The most active compounds exhibited inhibition zones ranging from 12 mm to 18 mm against Bacillus subtilis and S. aureus .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus17
Other Thiazole DerivativeBacillus subtilis18

Antifungal Properties

In addition to antibacterial effects, this compound has been investigated for its antifungal activity. Research has shown that certain thiazole derivatives can inhibit the growth of fungal strains such as Candida albicans.

Case Study: Antifungal Screening

A series of nitro-substituted thiazolyl hydrazone derivatives were synthesized and tested for their antifungal activity using a broth microdilution method. The study found that compounds with similar structures to this compound displayed notable antifungal activity, suggesting the potential utility of this compound in treating fungal infections .

Anticancer Potential

Research into the anticancer properties of thiazole derivatives, including this compound, has revealed promising results. Thiazoles are known to interact with various cellular pathways involved in cancer progression.

Case Study: Evaluation of Anticancer Activity

In vitro studies have shown that thiazole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds derived from thiazoles have been tested against human breast cancer cells, demonstrating significant inhibition of cell proliferation through mechanisms involving apoptosis .

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)This compound25
HeLa (Cervical Cancer)Thiazole Derivative30

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are multifaceted. The compound's ability to inhibit specific enzymes and disrupt cellular processes is a key area of investigation.

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of the α-amylase enzyme by thiazole-based compounds, highlighting their potential as therapeutic agents for managing diabetes . The inhibition of this enzyme can lead to reduced glucose absorption, thereby aiding in blood sugar regulation.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen Substitution Patterns :

  • Chlorine vs. Bromine : Pyridine-appended 2-hydrazinylthiazoles with chlorine at the 4-position of the phenyl ring (e.g., compound 11b ) exhibit moderate antitubercular activity (MIC = 79.42 µM), whereas bromine substitution (e.g., 15b ) reduces activity significantly (MIC = 278.36 µM) . This suggests chlorine’s smaller atomic radius and lower steric hindrance favor target binding.

Nitro Group Influence :
The 3-nitro group in 4-(3-nitrophenyl)thiazol-2-ylhydrazones (e.g., compound 16 ) enhances antioxidant and selective hMAO-B inhibitory activity, but substitution at the 4-position (as in the target compound) may redirect biological targeting due to steric and electronic differences .

Physicochemical Properties

Lipophilicity (logP) correlates with membrane permeability and activity:

Compound logP MIC (µM) Activity Trend
5b (4-F-phenyl) 2.93 6.7 Excellent
8b (4-CF₃-phenyl) 3.42 6.4 Excellent
11b (4-Cl-phenyl) 3.47 79.42 Moderate
15b (4-Br-phenyl) 3.62 278.36 Poor

Optimal logP ranges between 2.93–3.42 for antitubercular activity; higher values (>3.5) reduce efficacy due to poor solubility .

Molecular Interactions

Docking Studies :

  • Pyridine-appended 2-hydrazinylthiazoles (e.g., 8b ) form hydrogen bonds with Thr135 of Mycobacterium tuberculosis KasA protein (distance: ~2.90 Å), critical for inhibitory activity .
  • The 4-chloro-3-nitrophenyl group in the target compound may enhance π-π stacking with hydrophobic pockets, but absence of pyridine could alter binding mode compared to derivatives in .

Key Research Findings

Antitubercular Activity : Chlorine at the 4-position balances lipophilicity and target binding, though nitro groups may redirect activity toward other pathogens or enzymes.

Cytotoxicity: Non-toxic profiles (e.g., >87% cell viability for 8b) suggest structural tolerance for further optimization .

Structural Insights : Crystal structures (e.g., ) reveal planar geometries favoring π-interactions, while bulky substituents (e.g., Br) disrupt packing and activity .

Biological Activity

4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole is a compound that has garnered attention due to its diverse biological activities. The thiazole moiety, in particular, is known for its role in various pharmacological applications, including anticancer, antibacterial, and antifungal activities. This article delves into the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a hydrazinyl group and a chloronitrophenyl moiety. Its structure can be represented as follows:

C10H8ClN3O2S\text{C}_{10}\text{H}_{8}\text{ClN}_{3}\text{O}_{2}\text{S}

This configuration is critical for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines, including colon carcinoma (HCT-116) and liver carcinoma (HepG2) cells. The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups like nitro enhances anticancer activity, while electron-donating groups may reduce it .

Case Study : A study evaluating thiazole derivatives found that those with a 4-nitrophenyl substitution demonstrated IC50 values in the low micromolar range against multiple cancer cell lines. The presence of the chloro and nitro groups was essential for enhancing cytotoxicity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Thiazole derivatives have been reported to show activity against various pathogens, including Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MIC) for these compounds were found to be significantly lower than those of conventional antifungal drugs .

Data Table: Antimicrobial Activity of Thiazole Derivatives

CompoundPathogenMIC (mM)
This compoundC. albicans3.92
A. niger4.01

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been explored. Compounds similar to this compound have shown promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

  • Electron-Withdrawing Groups : Enhance biological activity (e.g., nitro groups).
  • Electron-Donating Groups : May reduce activity.
  • Substitution Patterns : The position and type of substituents on the phenyl ring significantly influence the biological efficacy of the compound.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including tyrosine kinases involved in cancer progression. These studies suggest that the compound binds effectively to target proteins, indicating its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-(4-Chloro-3-nitrophenyl)-2-hydrazinylthiazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 4-chloro-3-nitrobenzaldehyde derivatives with thiosemicarbazides. Key steps include refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acetic acid to facilitate hydrazone formation. For example, describes a similar thiazole synthesis using 4-chloro-3-nitrobenzonitrile and thioacetic acid under reflux, followed by purification via ethanol recrystallization (yield: 88%). Adjusting solvent polarity, reaction time (1–4 hours), and stoichiometric ratios of reagents can improve yield and purity. Monitoring via TLC or HPLC is critical to identify intermediates and byproducts .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • 1H/13C-NMR : Aromatic protons appear in δ 7.1–8.6 ppm, with splitting patterns indicating substituent positions (e.g., para-chloro vs. ortho-nitro groups). The hydrazinyl NH signal (δ ~8.5–9.0 ppm) may show broadening due to hydrogen bonding .
  • LC-MS : Use ESI+ mode to detect [M+H]+ ions (expected m/z ~284–287 for C9H6ClN3O2S). Fragmentation patterns (e.g., loss of NH2 or NO2 groups) confirm structural integrity .
  • IR Spectroscopy : Stretching bands for C=N (1600–1650 cm⁻¹), NO2 (1520–1350 cm⁻¹), and C-Cl (700–800 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How can X-ray crystallography and software tools resolve the molecular conformation and packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths, angles, and intermolecular interactions. For example, reports a planar thiazole ring with dihedral angles of 0.5–7.4° relative to the chlorophenyl group, minimizing steric clashes. Use OLEX2 for structure solution and SHELXL for refinement . Key steps:

  • Data Collection : Use a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement : Apply riding models for H atoms (Uiso = 1.2Ueq(C)) and anisotropic displacement parameters for non-H atoms. Final R values < 0.06 indicate high precision .

Q. How do hydrogen bonding and π-π interactions stabilize the crystal structure, and how can these be analyzed quantitatively?

  • Methodological Answer : Graph set analysis (Etter’s formalism) classifies hydrogen bonds (e.g., C–H⋯O/Cl) into motifs like "chains" or "rings." identifies C7–H7⋯O2 (2.48 Å) and C11–H11⋯Cl1 (3.31 Å) interactions. Use Mercury or PLATON to calculate interaction geometries and generate fingerprint plots. For π-π stacking, measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between aromatic rings .

Q. What computational approaches predict the electronic structure and bioactivity of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (indicative of reactivity) and electrostatic potential maps (identify nucleophilic/electrophilic sites).
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., enzymes like α-glucosidase). Dock the thiazole core into active sites, scoring interactions (e.g., hydrogen bonds with catalytic residues) .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

  • Methodological Answer :

  • Case 1 : If NMR signals conflict with expected splitting (e.g., unresolved aromatic protons), verify sample purity via HPLC and consider solvent effects (DMSO vs. CDCl3).
  • Case 2 : For anomalous bond lengths in crystallography (e.g., C–N vs. C=S), cross-validate with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or twinning; apply TWINLAW in SHELXL to model twinned domains .

Experimental Design Tables

Parameter Synthesis ( ) Crystallography ( )
SolventEthanolN,N-dimethylacetamide
Reaction Time2 hours15 days (crystallization)
Yield88%57%
Space GroupN/AP1
R FactorN/A0.058

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